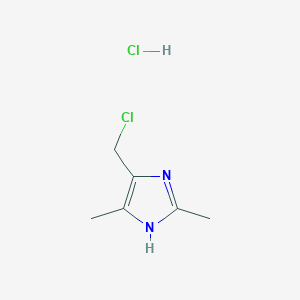

5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-2,5-dimethyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKKCNZMOENQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2,5-dimethyl-1H-imidazole. One common method includes the reaction of 2,5-dimethyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is often purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides under specific conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted imidazoles with various functional groups.

- Imidazole N-oxides.

- Methylated imidazole derivatives.

Scientific Research Applications

Antibacterial Applications

Research has shown that imidazole derivatives exhibit notable antibacterial properties. For example, studies demonstrated that certain imidazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, which are significant pathogens in clinical settings .

5-(Chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride has been evaluated for its potential as an antibacterial agent. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, making it a candidate for further development in antibacterial therapies.

Anticancer Potential

Imidazole derivatives, including this compound, have garnered attention for their anticancer properties. Research indicates that these compounds can target various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

For instance, studies have reported that imidazole-based compounds can effectively inhibit the proliferation of cancer cells such as those from colon adenocarcinoma and cervix cancer . The ability to modify the imidazole structure allows for fine-tuning of its biological activity, enhancing its efficacy against specific cancer types.

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study synthesized several derivatives of this compound and evaluated their antibacterial efficacy using disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against MRSA strains, suggesting their potential as effective antibacterial agents in clinical applications .

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 32 | MRSA |

| Compound B | 27 | H. pylori |

Case Study 2: Anticancer Activity Assessment

Another research project focused on the anticancer properties of imidazole derivatives. The study reported that this compound showed promising results in inhibiting the growth of colon cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 15 | Apoptosis induction |

| DLD-1 (Colorectal) | 20 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride largely depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride : Similar in structure but with a pyridine ring instead of an imidazole ring.

- 4-(Chloromethyl)-1H-imidazole hydrochloride : Lacks the methyl groups at positions 2 and 5.

- 2-Chloromethyl-4,6-dimethylpyrimidine hydrochloride : Contains a pyrimidine ring with different substitution patterns.

Uniqueness: 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

5-(Chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and antifungal applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a chloromethyl group that enhances its reactivity. The presence of the chlorine atom allows for covalent interactions with biological macromolecules, which is crucial for its biological activity.

The mechanism of action of this compound primarily involves:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially inhibiting enzyme activity or disrupting cellular processes.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, affecting various biological pathways.

Antibacterial Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antibacterial properties.

- In Vitro Studies : In studies involving disk diffusion methods, compounds similar to 5-(chloromethyl)-2,4-dimethyl-1H-imidazole showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : For example, some synthesized imidazole derivatives demonstrated MIC values as low as 4 μg/mL against S. aureus, indicating potent antibacterial activity .

Antifungal Activity

The compound has also been investigated for antifungal properties:

- Fungal Pathogens : Studies have shown that imidazole derivatives can inhibit the growth of various fungal pathogens, making them potential candidates for antifungal drug development .

Study 1: Antimicrobial Efficacy

A recent study synthesized several imidazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5-(Chloromethyl)-2,4-dimethyl-1H-imidazole | S. aureus | 4 |

| 5-(Chloromethyl)-2,4-dimethyl-1H-imidazole | E. coli | 16 |

This study highlights the potential use of this compound in treating bacterial infections resistant to conventional antibiotics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which imidazole derivatives exert their antibacterial effects. It was found that the chloromethyl group plays a crucial role in forming reactive intermediates that can modify essential bacterial enzymes . This modification leads to the disruption of metabolic pathways critical for bacterial survival.

Q & A

Q. What computational tools predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (ΔG ≈ -9.2 kcal/mol suggests strong inhibition) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of receptor-ligand complexes, identifying key residues (e.g., Phe228 in CYP51) for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.